molecular formula C20H28O2 B1664509 9-CIS-RETINOIC ACID CAS No. 5300-03-8

9-CIS-RETINOIC ACID

Cat. No.: B1664509
CAS No.: 5300-03-8
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-ZVCIMWCZSA-N
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Mechanism of Action

Target of Action

9-CIS-RETINOIC ACID, also known as Alitretinoin or Panretin, primarily targets the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs) . These receptors are intracellular and function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation in both normal and neoplastic cells .

Mode of Action

This compound binds to and activates all known intracellular retinoid receptor subtypes (RARa, RARb, RARg, RXRa, RXRb, and RXRg) . Once activated, these receptors alter the conformation of the RAR, which affects the binding of other proteins that either induce or repress transcription of a nearby gene . This interaction results in changes in gene expression, thereby influencing cell differentiation and proliferation .

Biochemical Pathways

The activation of RARs and RXRs by this compound influences several biochemical pathways. For instance, it has been shown to inhibit the expression of immunosuppressive genes and enhance the expression of pro-inflammatory factors in certain cells . It also blocks lymphocyte apoptosis acting through both RAR and RXR and inhibiting FasL/Fas/Caspase 8 and Bax/Bcl-2/Caspase 9 pathways .

Pharmacokinetics

The pharmacokinetics of this compound demonstrate a wide degree of interpatient variability and decrease over time when administered on a daily basis . The plasma drug concentration profile of this compound is consistent with a first-order elimination process, with a harmonic mean half-life of 31 minutes, and a mean clearance of 97 ml/min/m² . The pharmacokinetics of this compound were linear over the dose range studied .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to increase lymphocyte viability and decrease apoptosis rate . In addition, it has been found to inhibit Treg differentiation . It also has antitumoral effects, as it increases the expression of certain steroidogenic enzymes and decreases ACTH receptor upregulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that this compound signaling in Sertoli cells regulates their immunomodulatory function to control lymphocyte physiology and Treg differentiation . Further investigation is encouraged to reveal the influence of other factors such as temperature, solar radiation, and aeration on the transformation and degradation of this compound .

Biochemical Analysis

Biochemical Properties

9-Cis-Retinoic Acid interacts with several enzymes, proteins, and other biomolecules. It is an activator of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors are part of the nuclear hormone receptor family, which function as ligand-regulated transcription factors . The activation of these receptors by this compound leads to the regulation of gene expression, influencing various biochemical reactions .

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been shown to regulate immune cell adhesion and stimulate immune response . In Sertoli cells, it regulates their immunomodulatory function to control lymphocyte physiology . In neuroblastoma cell lines, it induces morphological differentiation and inhibits proliferation . Moreover, it has been found to increase lymphocyte viability and decrease apoptosis rate .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It acts by binding to the retinoic acid receptor (RAR), which is bound to DNA in regions called retinoic acid response elements (RAREs) . Binding of the this compound ligand to RAR alters the conformation of the RAR, affecting the binding of other proteins that either induce or repress transcription of a nearby gene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been found that this compound induces moderate transcriptional RXR activation . High endogenous levels of this compound in mice indicate its physiological relevance and stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to stimulate immune cell adhesion, enhance lymphatic vessel proliferation and regeneration, and decrease symptoms in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of vitamin A, and its synthesis involves the conversion of retinol into retinal by a retinol dehydrogenase, and subsequently, retinoic acid is formed by a retinal dehydrogenase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that in the presence of its ligand this compound, RXRα was almost exclusively located in the cytoplasm . More importantly, RXRα acts as a carrier to assist translocation of TR3, which plays an important role in apoptosis .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. Both RXRα and TR3 colocalized in the nucleus; however, upon stimulation by this compound they cotranslocated to the cytoplasm and then localized in the mitochondria . This suggests that this compound plays a role in directing proteins to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alitretinoin is synthesized through a series of chemical reactions starting from beta-ionone, a compound derived from the degradation of carotenoids. The synthetic route involves several key steps, including:

Industrial Production Methods

Industrial production of alitretinoin involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Alitretinoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include other retinoic acid derivatives, which have varying biological activities and therapeutic applications .

Scientific Research Applications

Alitretinoin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to alitretinoin include:

Uniqueness

Alitretinoin is unique in its dual activation of both RARs and RXRs, which contributes to its broad range of biological activities. This dual activation distinguishes it from other retinoids that may primarily target only one type of receptor .

Properties

IUPAC Name

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-ZVCIMWCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040404
Record name 9-cis- Retinoic acid
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Molecular Weight

300.4 g/mol
Source PubChem
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Physical Description

Solid
Record name 9-cis-Retinoic acid
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Solubility

Insoluble in water, In ethanol, 7.01 mg/g at 25 °C
Record name Alitretinoin
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Mechanism of Action

Alitretinoin binds to and activates all known intracellular retinoid receptor subtypes (RARa, RARb, RARg, RXRa, RXRb and RXRg). Once activated these receptors function as transcription factors that regulate the expression of genes that control the process of cellular differentiation and proliferation in both normal and neoplastic cells., Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) mediate the effects of retinoids on gene expression by binding to response elements in retinoid-sensitive genes. RAR- but not RXR-selective retinoids were found in many previous studies to suppress the growth of various cells, implicating RXR-RAR in these effects. ... RXR-selective retinoids inhibited DNA synthesis in squamous carcinoma 1483 cells transfected with RXRalpha but not with RARs. Ligand-induced transcription of the reporter luciferase gene via the activation of RXR-RXR but not RXR-RAR correlated with growth suppression. Studies with RXRalpha deletion mutants indicated that the DNA binding and the ligand binding domains are essential for mediating growth inhibition. A point mutation in the ligand binding domain (L430F) that decreased RXRalpha homodimerization compromised its growth inhibitory function. Further, RXRalpha mutant (F313A), which functions as a constitutively active receptor, inhibited DNA synthesis in the absence of ligand. These results demonstrate that RXR homodimer activation leads to growth inhibition and suggest that transfection of RXRalpha and treatment with RXR-selective retinoids or the transfection of constitutively activated RXRalpha mutant alone may have a therapeutic potential. /Retinoids/, The interaction of retinoid X receptor alpha with 9-cis-retinoic acid was studied ... . Transient kinetic analyses of this interaction suggest a two-step binding mechanism involving a rapid, enthalpically driven pre-equilibrium followed by a slower, entropically driven reaction that may arise from a conformational change within the ligand binding domain of the receptor. The assignment of this kinetic mechanism was supported by agreement between the overall equilibrium constant, Kov, derived from kinetic studies with that determined by equilibrium fluorescence titrations. Although these analyses do not preclude ligand-induced alteration in the oligomerization state of the receptor in solution, the simplest model that can be applied to these data involves the stoichiometric interaction of 9-cis-retinoic acid with retinoid X receptor alpha monomers.
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Color/Form

Yellow fine needles from ethanol, Yellow powder

CAS No.

5300-03-8
Record name 9-cis-Retinoic acid
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Record name (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-
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Melting Point

189-190 °C, 190-191 °C
Record name Alitretinoin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Alitretinoin is a unique panagonist retinoid, meaning it binds to and activates all known retinoid receptors. [] These include both retinoic acid receptors (RAR-α, -β, -γ) and retinoid X receptors (RXR-α, -β, -γ). [, ] This binding triggers a cascade of downstream effects, influencing gene expression and ultimately impacting cellular processes like proliferation, differentiation, and immune responses. []

ANone: Alitretinoin exhibits anti-inflammatory and immunomodulatory activity. [] This is achieved through several mechanisms, including:

  • Regulation of keratinocyte activity: Alitretinoin influences keratinocyte cytokine production, potentially modulating the inflammatory response. []
  • Modulation of leukocyte activity: The compound can regulate leukocyte activity, further contributing to its anti-inflammatory effects. []
  • Potential impact on T cell differentiation: Research suggests that RXR agonists, like alitretinoin, might influence the balance between regulatory T cells and pro-inflammatory T helper 17 cells. []

ANone: The molecular formula of alitretinoin is C20H28O2, and its molecular weight is 300.44 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, standard characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely employed for retinoid compounds.

ANone: Alitretinoin is not typically classified as a catalyst. Its primary mode of action involves binding to nuclear receptors and modulating gene expression rather than directly catalyzing chemical reactions.

ANone: While the provided research papers do not explicitly detail computational studies on alitretinoin, such techniques are valuable for exploring the structure-activity relationships of retinoids and could be relevant for future research avenues.

ANone: While the provided research does not directly compare different alitretinoin analogs, it highlights that its pan-agonist activity on both RAR and RXR receptors contributes to its unique pharmacological profile. [, ] Modifying its structure to alter receptor binding affinity or selectivity could significantly influence its efficacy and potentially lead to the development of compounds with tailored activity profiles.

ANone: The research primarily focuses on oral alitretinoin. Formulation strategies for oral retinoids often involve utilizing lipid-based formulations or encapsulation techniques to enhance solubility and bioavailability, given their lipophilic nature. []

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